molecular formula C11H22N2O2 B1380143 Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate CAS No. 1312805-93-8

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate

Cat. No.: B1380143
CAS No.: 1312805-93-8
M. Wt: 214.3 g/mol
InChI Key: PLLHWQMECGKRCY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of tert-butyl 3-amino-5-methylpiperidine-1-carboxylate emerged from the broader historical context of piperidine chemistry, which traces its origins to the mid-nineteenth century when piperidine was first isolated and characterized. Piperidine itself was initially reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it through the reaction of piperine with nitric acid. The systematic exploration of substituted piperidine derivatives gained momentum throughout the twentieth century as researchers recognized the potential of these heterocyclic scaffolds in pharmaceutical applications.

The specific development of this compound and its stereoisomers represents a more recent advancement in synthetic methodology, driven by the pharmaceutical industry's need for optically pure intermediates in drug synthesis. The compound's emergence is particularly linked to the development of quinolone antibiotics, where the (3S,5S)-3-amino-5-methylpiperidine moiety serves as a crucial side chain component. This historical progression reflects the evolution from simple piperidine structures to highly functionalized, stereochemically defined derivatives that meet the stringent requirements of modern pharmaceutical synthesis.

The methodological development for producing various stereoisomers of this compound has been documented in patent literature, with significant contributions appearing in the early 2000s and 2010s. These developments were motivated by the need to access specific stereoisomeric forms with high optical purity, particularly for applications in antibiotic synthesis where stereochemical integrity directly impacts biological activity. The compound's historical significance is further underscored by its role as an intermediate in the synthesis of multiple pharmaceutical agents, establishing it as a versatile platform for medicinal chemistry applications.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends across multiple dimensions, encompassing its role as a synthetic intermediate, its stereochemical properties, and its utility in pharmaceutical research. The compound exemplifies the sophisticated approach required in modern synthetic chemistry, where multiple functional groups must be strategically protected and manipulated to achieve desired transformations. The tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality represents a cornerstone of contemporary synthetic methodology, providing orthogonal protection that allows for selective deprotection under mild acidic conditions.

From a stereochemical perspective, the compound's significance lies in its possession of two chiral centers at the 3- and 5-positions of the piperidine ring, generating multiple possible stereoisomers with distinct three-dimensional arrangements. The trans-relationship between the amino and methyl substituents, particularly in the (3S,5S) configuration, has proven to be of paramount importance in pharmaceutical applications. This stereochemical complexity necessitates sophisticated synthetic approaches and analytical methods to ensure the production of stereochemically pure materials.

The compound's role in pharmaceutical synthesis cannot be overstated, particularly in the context of quinolone antibiotic development. Research has demonstrated that the specific stereochemistry of the 3-amino-5-methylpiperidine side chain directly influences the biological activity of the resulting antibiotic compounds. This relationship between molecular structure and biological function exemplifies the fundamental principles of medicinal chemistry and highlights the compound's importance as a tool for understanding structure-activity relationships.

Table 1: Stereoisomeric Forms and Chemical Identifiers

Stereoisomer CAS Number Molecular Formula Molecular Weight Key Applications
(3S,5R)-isomer 1203651-07-3 C₁₁H₂₂N₂O₂ 214.31 g/mol Pharmaceutical intermediates
(3R,5S)-isomer 1860012-52-7 C₁₁H₂₂N₂O₂ 214.31 g/mol Synthetic building blocks
cis-mixture 1413367-76-6 C₁₁H₂₂N₂O₂ 214.31 g/mol Research applications

Classification and Chemical Family

This compound belongs to the broader classification of heterocyclic organic compounds, specifically within the piperidine family of six-membered nitrogen-containing rings. The compound can be systematically classified as a substituted piperidine derivative featuring both amino and carbamate functional groups, positioning it within the carbamate class of organic molecules. The presence of the tert-butoxycarbonyl protecting group further classifies it as a protected amino acid derivative, a category of compounds extensively utilized in peptide and pharmaceutical synthesis.

From a structural perspective, the compound exhibits characteristics of both aliphatic and aromatic chemistry, though the piperidine ring itself is fully saturated. The molecular framework contains multiple functional groups that define its chemical behavior: the piperidine nitrogen serves as a nucleophilic center, the protected amino group provides a masked nucleophilic site, and the carbamate linkage offers both protecting group functionality and potential for further chemical transformation. This multifunctional nature places the compound within the category of polyfunctional synthetic intermediates.

The compound's classification as a chiral building block is particularly significant, as it represents a class of molecules that serve as key components in asymmetric synthesis. The presence of defined stereocenters allows for the construction of stereochemically complex target molecules with predictable three-dimensional arrangements. This classification aligns with contemporary approaches in pharmaceutical synthesis, where stereochemical control is paramount for achieving desired biological activity.

Table 2: Chemical Classification and Properties

Classification Category Description Relevance
Chemical Family Substituted piperidine Six-membered heterocycle with nitrogen
Functional Groups Carbamate, protected amine, tertiary amine Multiple reactive sites
Protecting Group tert-Butoxycarbonyl (Boc) Acid-labile amino protection
Stereochemistry Chiral centers at positions 3 and 5 Multiple stereoisomeric forms
Synthetic Role Building block intermediate Pharmaceutical synthesis

The compound's position within the broader landscape of pharmaceutical intermediates reflects the evolution of synthetic chemistry toward increasingly sophisticated and stereochemically defined building blocks. Its classification as both a protected amino acid derivative and a heterocyclic intermediate demonstrates the convergence of traditional organic chemistry with modern pharmaceutical synthesis requirements. The systematic organization of this compound within established chemical classifications facilitates its identification, synthesis, and application across diverse research and industrial contexts.

Properties

IUPAC Name

tert-butyl 3-amino-5-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-5-methylpiperidine with a suitable carboxylating agent. One common method is the reaction of tert-butyl 3-amino-5-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

TBAMP is recognized for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for various bioactive compounds, particularly in the development of drugs targeting neurological disorders.

Case Studies

  • Alzheimer’s Disease Therapeutics : Research indicates that TBAMP can be utilized in synthesizing optically active compounds that may exhibit neuroprotective effects. Its derivatives are being explored for their ability to inhibit enzymes associated with Alzheimer’s pathology, such as acetylcholinesterase .

Organic Synthesis

TBAMP is employed in organic synthesis due to its versatile functional groups, which allow for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic attacks, making TBAMP valuable in creating more complex molecular architectures.
  • Carbamate Formation : Its carboxylate moiety can form carbamates, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals .

Drug Development

The compound's structural features make it a candidate for lead compounds in drug discovery. Its derivatives have shown promise in:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that TBAMP derivatives could be effective against bacterial infections.

Potential Applications

Application AreaDescription
Neurological DisordersPotential use in drugs targeting Alzheimer's and similar conditions.
Antimicrobial AgentsExploration of derivatives for efficacy against bacterial infections.
Organic SynthesisUtilization as an intermediate in synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of tert-butyl 3-amino-5-methylpiperidine-1-carboxylate significantly influences its physical and biochemical properties. Key stereoisomers include:

Compound Name CAS Number Configuration Molecular Formula Molecular Weight Source
tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate 1860012-52-7 (3R,5S) C₁₁H₂₂N₂O₂ 214.3 g/mol PharmaBlock
tert-Butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate 1312810-39-1 (3S,5R) C₁₁H₂₂N₂O₂ 214.3 g/mol PharmaBlock
tert-Butyl cis-3-amino-5-methylpiperidine-1-carboxylate 1413367-76-6 cis C₁₁H₂₂N₂O₂ 214.3 g/mol Multiple suppliers

Key Findings :

  • The (3R,5S) and (3S,5R) enantiomers exhibit distinct optical rotations and reactivity in chiral environments, making them critical for synthesizing enantiopure drugs .
  • Cis isomers (e.g., CAS 1413367-76-6) display altered solubility and crystallinity compared to trans configurations, impacting their utility in solid-phase synthesis .

Substituent Variations

Modifications to the methyl or amino groups yield derivatives with unique properties:

Compound Name CAS Number Substituent at Position 5 Molecular Weight TLC Rf (Hexane:EtOAc) Source
tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate 1240585-46-9 CF₃ 280.2 g/mol N/A Parchem
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate N/A Pyrimidine-derivatized 560.6 g/mol 0.23 (9:1) Patent
tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate N/A Pyrimidine-derivatized 574.6 g/mol 0.56 (2:1) Patent

Key Findings :

  • Replacing the methyl group with a trifluoromethyl group (CAS 1240585-46-9) increases hydrophobicity and metabolic stability, favoring blood-brain barrier penetration in CNS drug candidates .
  • Pyrimidine-functionalized derivatives (e.g., TLC Rf 0.23 vs. 0.56) show reduced polarity, correlating with their retention times in chromatographic purification .

Ring Size and Structural Analogues

Compounds with alternative heterocyclic cores demonstrate divergent applications:

Compound Name CAS Number Core Structure Key Functional Groups Molecular Weight Source
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 Pyrrolidine Hydroxymethyl, methoxyphenyl 307.4 g/mol Safety Data Sheet
(S)-tert-Butyl 3-(6-hydrazinyl-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate 928025-56-3 Piperidine Hydrazinyl, methoxypyrimidine 365.4 g/mol Biopharmacule

Key Findings :

  • Pyrrolidine derivatives (e.g., CAS 1186654-76-1) exhibit enhanced conformational rigidity, improving binding affinity in receptor-targeted therapies .
  • Hydrazinyl-pyrimidine derivatives (e.g., CAS 928025-56-3) are potent intermediates in antiviral and anticancer agent synthesis due to their nucleophilic amino groups .

Biological Activity

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate (also referred to as (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate) is a chiral compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a tert-butyl group, which significantly influences its chemical properties and biological interactions. Its structural formula is represented as follows:

C12H23N1O2\text{C}_{12}\text{H}_{23}\text{N}_{1}\text{O}_{2}

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors, affecting their function and signaling pathways.

Enzyme Interactions

This compound has been utilized in studies investigating enzyme mechanisms and protein-ligand interactions. For instance, it has shown potential in modulating the activity of certain enzymes involved in metabolic pathways, which could have implications for drug development.

Anticancer Potential

Recent research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting that it could serve as a lead compound for developing new anticancer agents. The specific mechanisms through which it exerts these effects are still under investigation but may involve the modulation of cell signaling pathways associated with cancer progression .

Study on Binding Affinity

A study focusing on binding affinity revealed that modifications to the piperidine structure can significantly influence the compound's potency against certain cancer targets. For example, structural analogs were tested for their ability to bind to the BCL6 transcriptional repressor, a known oncogenic driver. The results indicated that subtle changes in the molecular structure could enhance binding affinity and degradation efficacy in cellular models .

CompoundBCL6 TR-FRET IC50 (nM)MSD Degrader Assay DC50 (nM)
CCT3735662.20.7
CCT3735672.9>2000

This table illustrates the comparative potency of different compounds derived from similar structural frameworks.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics, which are critical for therapeutic applications. Its metabolic stability was evaluated using human liver microsomes, revealing insights into its potential bioavailability and safety profile .

Q & A

What are the key methodological steps for synthesizing tert-butyl 3-amino-5-methylpiperidine-1-carboxylate with high yield and purity? (Basic)

Answer:
The synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, selective functionalization of the amine group, and final deprotection/purification. Critical steps include:

  • Amine Protection: Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .
  • Regioselective Methylation: Optimizing reaction conditions (e.g., temperature, solvent polarity) to ensure methylation occurs specifically at the 5-position of the piperidine ring. Anhydrous dimethylformamide (DMF) and methyl iodide are commonly used .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) are essential for confirming purity and structure .

How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound? (Advanced)

Answer:
Discrepancies often arise from variations in synthetic routes, impurities, or measurement protocols. To resolve contradictions:

  • Cross-Validate Analytical Data: Compare NMR spectra (e.g., δ ~1.4 ppm for tert-butyl protons) and melting points across independent studies. For example, melting points in the range of 102–105°C have been reported for structurally similar Boc-protected piperidines .
  • Standardize Protocols: Use controlled conditions (e.g., heating rate for melting point determination) and reference standards.
  • Assess Impurity Profiles: LC-MS or HPLC can identify byproducts (e.g., incomplete Boc deprotection) that alter physical properties .

What advanced strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions? (Advanced)

Answer:

  • pH-Dependent Stability Studies: Incubate the compound in buffered solutions (pH 1–12) at 25°C and 37°C, monitoring degradation via HPLC. Boc groups are labile under acidic conditions, leading to piperidine ring deprotection .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C for similar Boc-protected compounds) and identify degradation products .
  • Long-Term Storage Stability: Store samples under inert atmospheres (argon) at –20°C to prevent hydrolysis of the Boc group .

How does the tert-butyl group influence the reactivity of 3-amino-5-methylpiperidine derivatives in nucleophilic substitution reactions? (Advanced)

Answer:
The tert-butyl group:

  • Steric Hindrance: Shields the piperidine nitrogen, reducing undesired side reactions (e.g., alkylation at the amine) .
  • Electronic Effects: The electron-withdrawing Boc group slightly deactivates the amine, favoring regioselective reactions at the methyl-substituted carbon.
  • Deprotection Control: Controlled acidic hydrolysis (e.g., trifluoroacetic acid) removes the Boc group post-reaction, enabling downstream functionalization .

What safety protocols are critical when handling this compound given limited toxicity data? (Basic)

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
  • Ventilation: Conduct reactions in fume hoods with >6 air changes/hour to minimize inhalation risks .
  • Emergency Measures: Immediate washing with water for skin exposure and ethanol for spills .

How can researchers assess the ecological impact of this compound in laboratory settings? (Advanced)

Answer:

  • PBT Assessment: Evaluate persistence (hydrolysis half-life), bioaccumulation (logP calculations), and toxicity using in silico tools like EPI Suite. Current data gaps exist for soil mobility and aquatic toxicity .
  • Waste Management: Segregate chemical waste and collaborate with certified disposal services to prevent environmental release .

What methodological challenges arise in characterizing the compound’s stereochemistry, and how are they resolved? (Advanced)

Answer:

  • Chiral Centers: The 3-amino and 5-methyl groups may introduce stereoisomerism. Use chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/chloroform mixtures) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.